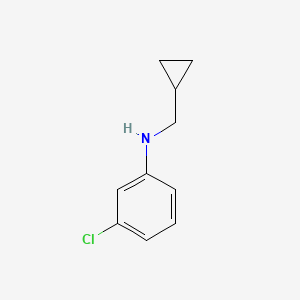

3-chloro-N-(cyclopropylmethyl)aniline

Description

Chemical Structure and Properties

3-Chloro-N-(cyclopropylmethyl)aniline (CAS: 939757-86-5) is an aromatic amine derivative with a molecular formula of C₁₀H₁₂ClN and a molecular weight of 181.66 g/mol. Its structure consists of a benzene ring substituted with a chlorine atom at the meta position and a cyclopropylmethylamine group at the para position (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and polymer chemistry. Its cyclopropyl group enhances steric and electronic effects, influencing reactivity in coupling and condensation reactions .

Properties

IUPAC Name |

3-chloro-N-(cyclopropylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLTWNVPHFOHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(cyclopropylmethyl)aniline typically involves the reaction of 3-chloroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(cyclopropylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(cyclopropylmethyl)aniline has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-chloro-N-(cyclopropylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-chloro-N-(cyclopropylmethyl)aniline with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications.

Positional Isomers

- 4-Chloro-N-(cyclopropylmethyl)aniline (CAS: 69565-54-4)

- Structural Difference : Chlorine is substituted at the para position on the benzene ring instead of meta.

- Impact : The para-substitution reduces steric hindrance, increasing reactivity in electrophilic aromatic substitution. However, it exhibits higher acute oral toxicity (H302) and skin irritation (H315) compared to the meta isomer .

- Applications : Used in polymer precursors and corrosion inhibitors.

Halogen-Substituted Derivatives

- 3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride (CAS: 2138564-14-2)

- Structural Difference : Contains two chlorine atoms at positions 3 and 4 on the benzene ring.

- Impact : Enhanced electron-withdrawing effects improve stability in acidic media. The hydrochloride salt form increases water solubility (252.6 g/mol molecular weight).

- Applications : Versatile scaffold in medicinal chemistry for kinase inhibitors .

Cycloalkyl-Substituted Analogues

- 3-Chloro-N-(1-cyclopropylethyl)aniline (CAS: 1019589-98-0)

Heterocyclic Derivatives

3-Chloro-N-(furan-2-ylmethyl)aniline (CAS: 51597-76-3)

3-Chloro-N-(pyrimidin-5-ylmethyl)aniline (CAS: 1342182-92-6)

Functionalized Analogues

- 3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline

- Structural Difference : Thiazole ring introduces sulfur and additional chlorine.

- Impact : Sulfur atoms increase polar surface area, enhancing binding to biological targets (e.g., MurA enzyme inhibitors).

- Applications : Antibacterial agents with IC₅₀ values < 10 µM against Staphylococcus aureus .

Biological Activity

3-Chloro-N-(cyclopropylmethyl)aniline is an organic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHClN

- CAS Number : 939757-86-5

- Molecular Weight : 183.66 g/mol

The compound features a chloro substituent on the aromatic ring and a cyclopropylmethyl group attached to the nitrogen atom, which may influence its biological properties.

Biological Activity Overview

This compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The mechanism could involve disruption of bacterial cell wall synthesis or interference with membrane integrity.

- Anticancer Activity : Research indicates potential anticancer effects, possibly through the induction of apoptosis in cancer cells. This could involve activation of specific signaling pathways related to programmed cell death.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes. For example, it has been noted that similar compounds can act as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .

- Signal Transduction Pathways : Activation of apoptotic pathways through caspases and modulation of Bcl-2 family proteins have been observed in related compounds, suggesting a possible mechanism for its anticancer activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential AChE inhibitor |

Case Study: Anticancer Activity

In a study examining the anticancer properties of anilines, derivatives similar to this compound were shown to significantly reduce cell viability in various cancer cell lines. The study highlighted that these compounds could induce apoptosis via mitochondrial pathways, suggesting their potential as therapeutic agents against cancer .

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To assess the efficacy and safety profiles of this compound in animal models.

- Structure-Activity Relationship (SAR) : Investigating how structural modifications affect biological activity could lead to the development of more potent derivatives.

- Clinical Applications : Exploration of this compound's potential as a lead candidate for drug development targeting specific diseases, particularly those involving microbial infections and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.